Alrizomadlin

Catalog No.
S516659
CAS No.
1818393-16-6
M.F
C34H38Cl2FN3O4
M. Wt
642.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alrizomadlin

CAS Number

1818393-16-6

Product Name

Alrizomadlin

Molecular Formula

C34H38Cl2FN3O4

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AA-115; AA 115; AA115; APG 115; APG115; APG-115.

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

The exact mass of the compound 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid is 641.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alrizomadlin (APG-115) is an orally bioavailable, small-molecule antagonist of the p53-MDM2 protein-protein interaction. It binds with high affinity to MDM2 (IC50 = 3.8 nM; Ki < 1 nM), reactivating the p53 tumor suppressor pathway to induce cell-cycle arrest and apoptosis in cells with wild-type TP53. Critically, unlike first-generation inhibitors, Alrizomadlin is a dual inhibitor, also targeting MDMX (MDM4), a key homolog of MDM2 that also negatively regulates p53 and can confer resistance to MDM2-selective agents. This dual-target profile makes it a distinct tool for investigating p53 biology in contexts where both negative regulators are active.

Procuring an MDM2-selective inhibitor, such as Nutlin-3a or Siremadlin, as a substitute for Alrizomadlin can lead to failed experiments and misleading results. This is because overexpression of MDMX is a primary mechanism of both innate and acquired resistance to MDM2-only antagonists. In tumor models where MDMX is highly expressed, MDMX can compensate for the inhibition of MDM2, continuing to suppress p53 and rendering MDM2-selective compounds ineffective. For example, the benchmark compound Nutlin-3a is ineffective in tumors that overexpress MDMX. Therefore, Alrizomadlin's dual-target mechanism is a non-interchangeable feature required for reliable p53 activation in research models characterized by MDMX expression or potential MDMX-driven resistance.

Superior In Vivo Survival Benefit vs. Another MDM2 Inhibitor in a Head-to-Head AML Model

In a direct comparative study using a systemic MOLM-13 acute myeloid leukemia (AML) xenograft model, Alrizomadlin (APG-115) demonstrated a significant survival advantage over the MDM2 inhibitor Idasanutlin (RG-7388). Treatment with Alrizomadlin extended median survival by 18.5 days compared to the vehicle control, which was a 2 to 6-day longer median survival than that achieved with Idasanutlin.

Evidence DimensionMedian Survival Extension vs. Vehicle
Target Compound Data18.5 days
Comparator Or BaselineIdasanutlin (RG-7388): 12.5 to 16.5 days (calculated)
Quantified Difference+2 to +6 days longer median survival vs. comparator
ConditionsSystemic MOLM-13 AML xenograft model in vivo.

This provides direct evidence of superior in vivo performance against a relevant in-class substitute, justifying its selection for preclinical studies where maximal efficacy is required.

Distinct Target Profile: Overcoming MDMX-Based Resistance to MDM2-Selective Inhibitors

Alrizomadlin is designed as a dual inhibitor to address the critical resistance factor of MDMX overexpression, which renders MDM2-selective agents ineffective. Comparators like Siremadlin (HDM201) are highly selective, showing over 10,000-fold selectivity for MDM2 over MDMX. Similarly, the tool compound Nutlin-3a binds potently to MDM2 (IC50 ≈ 90 nM) but is substantially weaker against MDMX (IC50 ≈ 6,100 nM). Alrizomadlin's ability to inhibit both proteins circumvents this liability, making it the appropriate tool for systems where MDMX levels are high or unknown.

Evidence DimensionSelectivity for MDM2 vs. MDMX
Target Compound DataDual inhibitor of MDM2 and MDMX
Comparator Or BaselineSiremadlin: >10,000-fold selective for MDM2. Nutlin-3a: >67-fold selective for MDM2 (IC50 of ~90 nM vs ~6,100 nM for MDMX).
Quantified DifferenceQualitatively different targeting strategy; overcomes multi-kilofold selectivity of comparators.
ConditionsBiochemical binding assays (SPR or HTRF).

This justifies the procurement of Alrizomadlin for any research into p53 reactivation where MDMX might be a confounding variable or a mechanism of resistance.

Processability Advantage: Proven Oral Bioavailability for Simplified In Vivo Dosing

Alrizomadlin is consistently described and validated as an orally active agent in multiple preclinical and clinical studies. In animal models, oral administration of Alrizomadlin has been shown to produce complete and durable tumor regression and to effectively enhance the antitumor effects of radiation therapy. This established oral efficacy simplifies experimental protocols, reduces animal stress associated with parenteral injections, and improves the reproducibility of in vivo studies compared to compounds requiring complex formulation for systemic delivery.

Evidence DimensionRoute of Administration in Efficacy Studies
Target Compound DataOral delivery
Comparator Or BaselineCompounds requiring parenteral injection or complex oral formulations.
Quantified DifferenceN/A (Qualitative process advantage)
ConditionsIn vivo xenograft models of various cancers.

For researchers planning in vivo experiments, Alrizomadlin's proven oral route of administration is a significant logistical and procedural advantage, reducing experimental complexity and cost.

Overcoming Resistance in Preclinical Models with MDMX Overexpression

For investigating p53 reactivation in cancer cell lines or xenograft models known to overexpress MDMX, or when studying acquired resistance to MDM2-selective inhibitors like nutlins. Alrizomadlin's dual-target action ensures that p53 is not suppressed by compensatory MDMX activity.

In Vivo Efficacy Studies Requiring a Potent, Orally-Dosed p53 Activator

Ideal for long-term animal studies of hematological malignancies or solid tumors where consistent compound exposure and ease of administration are critical. Its demonstrated superiority over another oral MDM2 inhibitor in an AML model and its established oral dosing protocol make it a reliable choice for efficacy and survival studies.

Combination Therapy Studies with Immuno-Oncology Agents

As a tool to investigate the synergy between p53 activation and immune checkpoint blockade. Preclinical data shows that Alrizomadlin can enhance the antitumor activity of PD-1 blockade by modulating the tumor microenvironment, making it a suitable agent for studies combining these two pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

641.2223403 Da

Monoisotopic Mass

641.2223403 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15QAU0SI9J

Dates

Last modified: 08-15-2023
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development

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